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molecular formula C6H3F3 B1201519 1,3,5-Trifluorobenzene CAS No. 372-38-3

1,3,5-Trifluorobenzene

Cat. No. B1201519
M. Wt: 132.08 g/mol
InChI Key: JXUKFFRPLNTYIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06127577

Procedure details

In a further embodiment, the present invention relates to a method for the two step preparation of 3,5-difluoroaniline from 1,3,5-trichlorobenzene. First, an amount of 1,3,5-trichlorobenzene is reacted with a fluoride-containing compound to obtain 1,3,5-trifluorobenzene. Second, the 1,3,5-trifluorobenzene is reacted with aqueous ammonia and a metal oxide or metal hydroxide to obtain the product 3,5-difluoroaniline.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[C:4]([CH:6]=[C:7]([F:9])[CH:8]=1)N.ClC1C=C(Cl)C=C(Cl)C=1.[F-:19]>>[F:1][C:2]1[CH:3]=[C:4]([F:19])[CH:6]=[C:7]([F:9])[CH:8]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC=1C=C(N)C=C(C1)F
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=CC(=CC(=C1)Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=CC(=CC(=C1)Cl)Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[F-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
containing compound

Outcomes

Product
Name
Type
product
Smiles
FC1=CC(=CC(=C1)F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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